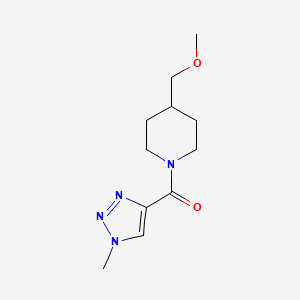

![molecular formula C22H18ClN3O2 B6426446 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide CAS No. 2327952-48-5](/img/structure/B6426446.png)

5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” is an organic compound. It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” is complex, with multiple functional groups. The compound contains a chloro group, a methoxy group, and a benzamide group, among others .科学的研究の応用

Organic Building Block

“5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” is an organic building block . It can be used in the synthesis of various complex organic compounds.

Intermediate in Drug Synthesis

This compound has been reported as an intermediate in the synthesis of glyburide , a drug used for the treatment of type 2 diabetes.

Catalyst for Greener Amine Synthesis

It can be used as a catalyst for greener amine synthesis by transfer hydrogenation of imines . This process is important in the production of amines, which are key intermediates in the synthesis of many pharmaceuticals and fine chemicals.

Anti-Markovnikov Hydroamination of Terminal Olefins

This compound can be used as a catalyst for the formal anti-Markovnikov hydroamination of terminal olefins . This reaction is useful in the synthesis of amines and other nitrogen-containing compounds.

Catalyst for Reductive Amination

It can also be used as a catalyst for reductive amination by transfer hydrogenation . Reductive amination is a fundamental reaction in organic synthesis, used for the preparation of amines from carbonyl compounds.

Benzylic Position Reactions

The compound’s structure suggests potential for reactions at the benzylic position . These reactions, including free radical bromination and nucleophilic substitution, are fundamental in organic chemistry and have wide-ranging applications in synthesis.

将来の方向性

The future directions for research on “5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” could include further exploration of its bioactivity and potential applications in medicinal chemistry. Given the promising properties of imidazo[1,2-a]pyridines, there is likely to be continued interest in the synthesis and study of these compounds .

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, are typically synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These actions could affect a variety of biochemical pathways, leading to their broad spectrum of activity.

特性

IUPAC Name |

5-chloro-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-14-9-10-26-13-19(25-21(26)11-14)15-3-6-17(7-4-15)24-22(27)18-12-16(23)5-8-20(18)28-2/h3-13H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTODYXVKKYZQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)

![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)

![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)

![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)

![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)

![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)